molecular formula C15H11FN2O2S B2431180 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 907974-88-3

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2431180
CAS No.: 907974-88-3
M. Wt: 302.32
InChI Key: ZBJDJVUELKVRDE-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions. This reaction forms the core benzothiazole structure with a fluorine substituent at the 4-position.

    Introduction of the Phenoxyacetamide Moiety: The phenoxyacetamide group is introduced by reacting the benzothiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and therapeutic potential.

    Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the role of specific molecular targets in disease processes.

    Industrial Applications: The compound can be used in the synthesis of advanced materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and phenoxyacetamide moiety contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide: Similar structure with a methyl group instead of fluorine.

    N-(4-nitrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJDJVUELKVRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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